(1R,2R)-1-chloro-2-methylcyclohexane
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Overview
Description
(1R,2R)-1-chloro-2-methylcyclohexane is a chiral organic compound with the molecular formula C7H13Cl It is a derivative of cyclohexane, where a chlorine atom and a methyl group are attached to the first and second carbon atoms, respectively, in a specific stereochemical configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-chloro-2-methylcyclohexane typically involves the chlorination of 2-methylcyclohexanol. One common method is the reaction of 2-methylcyclohexanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H14O+SOCl2→C7H13Cl+SO2+HCl
This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-chloro-2-methylcyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of 2-methylcyclohexanol.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form 1-methylcyclohexene.
Oxidation Reactions: The methyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: 2-methylcyclohexanol.
Elimination: 1-methylcyclohexene.
Oxidation: 2-methylcyclohexanone or 2-methylcyclohexanoic acid.
Scientific Research Applications
(1R,2R)-1-chloro-2-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-chloro-2-methylcyclohexane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1-chloro-2-methylcyclohexane: The enantiomer of (1R,2R)-1-chloro-2-methylcyclohexane with similar chemical properties but different stereochemistry.
1-chloro-2-methylcyclohexane: A racemic mixture containing both (1R,2R) and (1S,2S) enantiomers.
1-chloro-2-ethylcyclohexane: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and chiral resolution studies.
Properties
CAS No. |
28046-83-5 |
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Molecular Formula |
C7H13Cl |
Molecular Weight |
132.63 g/mol |
IUPAC Name |
(1R,2R)-1-chloro-2-methylcyclohexane |
InChI |
InChI=1S/C7H13Cl/c1-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
WFJGAWJGPYDUMP-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1Cl |
Canonical SMILES |
CC1CCCCC1Cl |
Origin of Product |
United States |
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